molecular formula C19H36O4 B14360007 Methyl 2-hydroperoxyoctadec-2-enoate CAS No. 93060-49-2

Methyl 2-hydroperoxyoctadec-2-enoate

Katalognummer: B14360007
CAS-Nummer: 93060-49-2
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: QQJQGSOMHLQTDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-hydroperoxyoctadec-2-enoate is an organic compound with the molecular formula C19H36O4. It is a methyl ester derivative of hydroperoxyoctadecenoic acid, characterized by the presence of a hydroperoxy group attached to an octadecenoic acid backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroperoxyoctadec-2-enoate typically involves the esterification of hydroperoxyoctadecenoic acid with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the esterification process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-hydroperoxyoctadec-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 2-hydroperoxyoctadec-2-enoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 2-hydroperoxyoctadec-2-enoate involves its interaction with molecular targets through its hydroperoxy group. This group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile molecule in both chemical and biological contexts .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-hydroperoxyoctadec-2-enoate is unique due to the presence of both a hydroperoxy group and an unsaturated carbon chain. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Eigenschaften

CAS-Nummer

93060-49-2

Molekularformel

C19H36O4

Molekulargewicht

328.5 g/mol

IUPAC-Name

methyl 2-hydroperoxyoctadec-2-enoate

InChI

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23-21)19(20)22-2/h17,21H,3-16H2,1-2H3

InChI-Schlüssel

QQJQGSOMHLQTDE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCC=C(C(=O)OC)OO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.